![molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1](/img/structure/B505936.png)

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

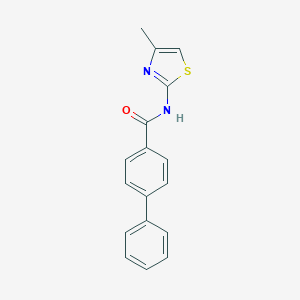

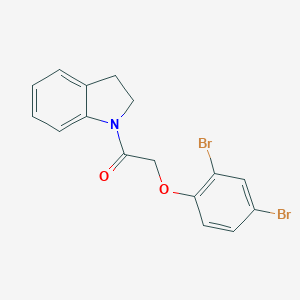

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene is a chemical compound with the CAS Number: 929095-68-1 . It has a molecular weight of 338.16 . The compound is also known by its IUPAC Name 2-bromo-4-[(4-methoxybenzyl)oxy]-1-nitrobenzene .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.16 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of two novel vicinal haloethers, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

- Method : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy . Methanol not only acts as solvent but also participates in and dominates the reaction result .

- Results : These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

- Field : Biochemistry

- Application : 2-Bromo-4’-methoxyacetophenone, a related compound, is used as a cell-permeable, covalent and potent protein tyrosine phosphatase inhibitor .

- Method : The compound is used in its pure form and is applied directly to cells .

- Results : The compound has been shown to inhibit protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins .

- Field : Organic Chemistry

- Application : 2-Bromo-4’-methoxyacetophenone, a related compound, is used in the synthesis of 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl)ethanone .

- Method : The reaction of commercial imidazole 1 with 2-bromo-4’-methoxyacetophenone 2 produced mainly the corresponding 2-(1H-imidazol-1-yl)-1-[4-methoxyphenyl)ethanone 3 in a 51% yield .

- Results : The synthesized compound was confirmed by spectroscopic analysis .

Synthesis of Vicinal Haloethers

Protein Tyrosine Phosphatase Inhibitor

Synthesis of 1H-Imidazol-1-yl Derivatives

- Field : Biochemistry

- Application : Indole derivatives, which could potentially be synthesized from related compounds, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Method : The specific methods of application would depend on the specific derivative and its intended use .

- Results : The results have shown that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Field : Organic Chemistry

- Application : m-Aryloxy phenols, which could potentially be synthesized from related compounds, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Method : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

- Field : Organic Chemistry

- Application : 4-Methoxybenzyl alcohol, a related compound, is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .

- Method : The specific methods of application would depend on the specific reaction .

- Results : The results have shown that 4-Methoxybenzyl alcohol can be used to study the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .

Biological Potential of Indole Derivatives

Synthesis and Applications of m-Aryloxy Phenols

Synthesis of Quinolines

- Field : Biochemistry

- Application : 2-Bromo-4’-methoxyacetophenone, a related compound, is used as a cell-permeable, covalent and potent protein tyrosine phosphatase inhibitor .

- Method : The compound is used in its pure form and is applied directly to cells .

- Results : The compound has been shown to inhibit protein tyrosine phosphatases, which are enzymes that remove phosphate groups from proteins .

- Field : Organic Chemistry

- Application : This compound is used in the synthesis of two novel vicinal haloethers, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

- Method : The structures of the synthesized compounds were confirmed by 1H, 13C-NMR spectroscopy . Methanol not only acts as solvent but also participates in and dominates the reaction result .

- Results : These compounds are verified to be novel and possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .

- Field : Organic Chemistry

- Application : Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products .

- Method : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : This has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Protein Tyrosine Phosphatase Inhibitor

Synthesis of Vicinal Haloethers

Synthesis of Bioactive Natural Products

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDZGDDGZLKVBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6,7-Trimethyl-2-quinazolinyl)sulfanyl]ethyl 3,5-dimethoxybenzoate](/img/structure/B505857.png)

![N-(4-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B505858.png)

![N-phenyl-N-[2-[N-(thiophene-2-carbonyl)anilino]ethyl]thiophene-2-carboxamide](/img/structure/B505861.png)

![2-(4-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B505862.png)

![N-(4-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]hydrazinecarboxamide](/img/structure/B505867.png)

![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B505869.png)

![Methyl 2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B505872.png)

![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B505875.png)

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B505877.png)